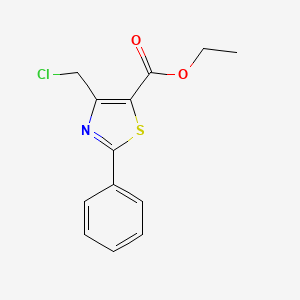

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate

Descripción general

Descripción

Chemical compounds like “Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate” belong to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

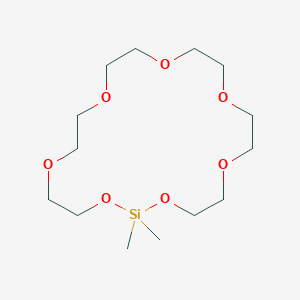

The synthesis of similar compounds often involves reactions like chloromethylation . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule. The reaction is often catalyzed by substances like ZnI2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like cyclocondensation . Cyclocondensation is a chemical reaction in which a molecule forms a cyclic structure through the elimination of a small molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, density, and refractive index can be determined experimentally .Aplicaciones Científicas De Investigación

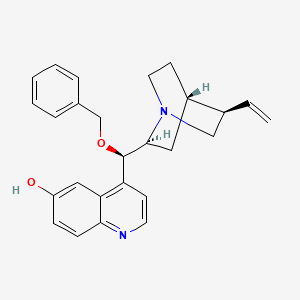

- Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate serves as a versatile building block for quinoline synthesis. Researchers have achieved an unexpected and direct synthesis of this compound from the chlorotrimethylsilane-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .

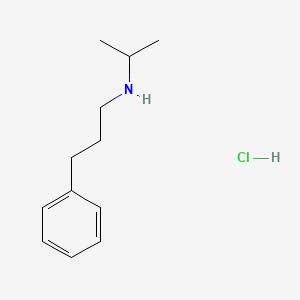

- Researchers have reported the synthesis and application of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate as a versatile building block. This compound was used to furnish new 2-alkylaminomethylquinoline derivatives with potent and selective antitrypanosomal activity .

- The Williamson reaction, involving alkyl halides and alkali metal salts of hydroxy compounds, is a valuable transformation in organic synthesis. 2-(Aroxymethyl)quinolines derived from this reaction exhibit medicinal interest and pharmacological activities .

- Iodoquinolines are attractive synthetic targets and versatile intermediates. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate can be used to access iodoquinolines via cross-coupling reactions, enabling the development of complex quinoline derivatives .

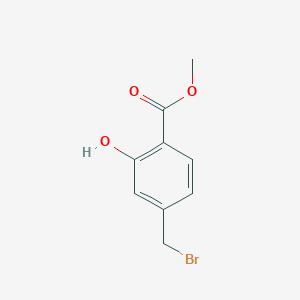

- Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate can participate in chloromethylation reactions. For instance, when 3,5-dimethylphenol is protected by reaction with ethyl chloroformate, chloromethylation proceeds smoothly, yielding the desired product .

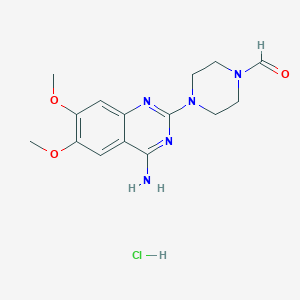

- In ongoing research on novel anticancer agents, 2-chloromethyl-4(3H)-quinazolinones are needed as key intermediates. Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate could serve as a starting material for the synthesis of these quinazolinones .

Quinoline Synthesis

Antitrypanosomal Activity

Medicinal Chemistry

Iodoquinoline Synthesis

Chloromethylation Reactions

Anticancer Agents

These applications highlight the versatility and potential of Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation. 🌟 .

Mecanismo De Acción

The mechanism of action of similar compounds can vary widely depending on their chemical structure and the biological system they interact with. Some compounds might act as crosslinking agents, improving the adhesion between different materials.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(8-14)15-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOLOSTYTONQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(chloromethyl)-2-phenylthiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)

![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)

![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)